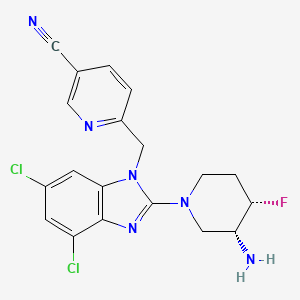
Trpc6-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trpc6-IN-2 is a small molecule inhibitor specifically targeting the transient receptor potential canonical 6 (TRPC6) channel. TRPC6 channels are non-selective cation channels that play significant roles in various physiological processes, including calcium influx and signal transduction in cells. TRPC6 channels are implicated in several diseases, such as kidney disease, pulmonary disease, and neurological disorders .
準備方法
The synthesis of Trpc6-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product . Industrial production methods may involve scaling up these reactions in larger reactors with optimized conditions to ensure high yield and purity of this compound .
化学反応の分析
Trpc6-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Trpc6-IN-2 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the function and regulation of TRPC6 channels in various chemical reactions and pathways.
Biology: this compound is employed in biological studies to investigate the role of TRPC6 channels in cellular processes such as calcium signaling, cell proliferation, and apoptosis.
Medicine: The compound is explored for its therapeutic potential in treating diseases associated with TRPC6 channel dysfunction, such as kidney disease, pulmonary hypertension, and neurological disorders.
作用機序
Trpc6-IN-2 exerts its effects by specifically inhibiting the TRPC6 channel. The compound binds to the channel and blocks the influx of calcium ions, thereby modulating calcium signaling pathways. This inhibition affects various cellular processes, including cell proliferation, migration, and apoptosis. The molecular targets of this compound include the TRPC6 channel itself and associated signaling proteins involved in calcium homeostasis .
類似化合物との比較
Trpc6-IN-2 is unique compared to other TRPC6 inhibitors due to its high specificity and potency. Similar compounds include:
PCC0208057: Another TRPC6 inhibitor with similar applications in cancer research.
Compound 14a: A novel TRPC6 antagonist that inhibits TRPC6, TRPC3, and TRPC7 channels.
This compound stands out due to its selective inhibition of TRPC6 channels, making it a valuable tool for studying TRPC6-related pathways and developing targeted therapies.
特性
分子式 |
C19H17Cl2FN6 |
|---|---|
分子量 |
419.3 g/mol |
IUPAC名 |
6-[[2-[(3R,4S)-3-amino-4-fluoropiperidin-1-yl]-4,6-dichlorobenzimidazol-1-yl]methyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H17Cl2FN6/c20-12-5-14(21)18-17(6-12)28(9-13-2-1-11(7-23)8-25-13)19(26-18)27-4-3-15(22)16(24)10-27/h1-2,5-6,8,15-16H,3-4,9-10,24H2/t15-,16+/m0/s1 |
InChIキー |
GGYWEJWHJGTZPQ-JKSUJKDBSA-N |
異性体SMILES |
C1CN(C[C@H]([C@H]1F)N)C2=NC3=C(N2CC4=NC=C(C=C4)C#N)C=C(C=C3Cl)Cl |
正規SMILES |
C1CN(CC(C1F)N)C2=NC3=C(N2CC4=NC=C(C=C4)C#N)C=C(C=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





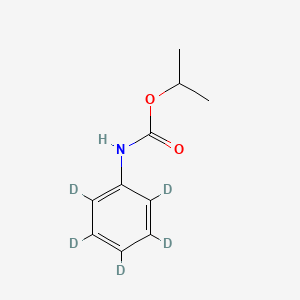
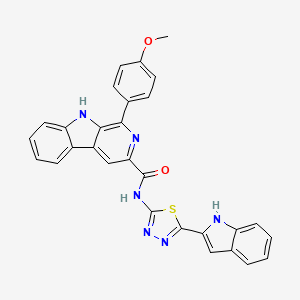
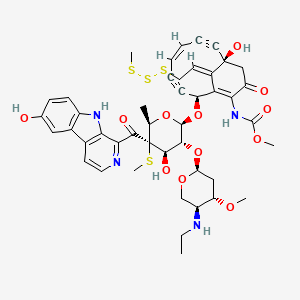
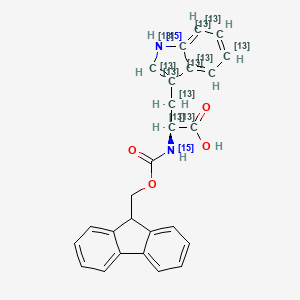



![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
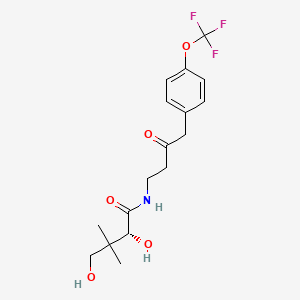
![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)
![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)
